3-Methyl-3-phenoxyazetidine
Overview
Description
3-Methyl-3-phenoxyazetidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Alteration and Cancer Treatment : The compound 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), closely related to 3-Methyl-3-phenoxyazetidine, has been studied for its effect on DNA. It was found that MTIC rapidly hydrolyzes in the presence of DNA, leading to degeneration of DNA and an increase in acid-soluble radioactivity, indicating potential applications in cancer treatment (Mizuno & Decker, 1976).
Alkylating Agent Derived from Imidazole-4-carboxamide : Another study on 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MIC) demonstrated that it inhibited cell growth and DNA replication at certain concentrations, supporting its potential as an alkylating agent for therapeutic purposes (Mizuno, Decker & Zakis, 1975).
RNA Polymerase Stimulation : A study on 3-Methylcholanthrene, a compound related to this compound, showed that it stimulates rat liver DNA-dependent RNA polymerase activity, which could be significant for understanding gene activity in response to drugs (Gelboin, Wortham & Wilson, 1967).
Anti-inflammatory Potential : A novel series of 3-phenoxyazetidin-2-ones, which includes this compound derivatives, were designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. This study suggests potential applications in treating inflammation and cancer (Pirahmadi et al., 2015).
Cancer Cell Apoptosis : Further research on 3-phenoxyazetidin-2-ones showed that these compounds inhibited proliferation of cancerous lymphoblasts by inducing apoptosis, specifically targeting cancer cells and sparing normal cells. This points to potential applications in cancer therapy (Arefi & Zarghi, 2012).
properties
IUPAC Name |
3-methyl-3-phenoxyazetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(7-11-8-10)12-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEASLKDHHRYCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.